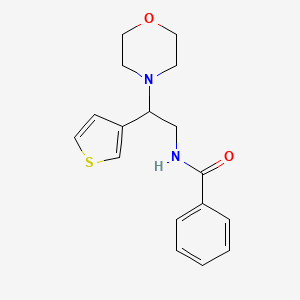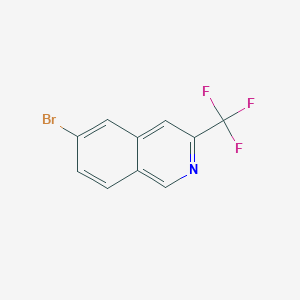
6-Bromo-3-(trifluoromethyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-(trifluoromethyl)isoquinoline is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 3rd position of the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(trifluoromethyl)isoquinoline can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzonitrile with trifluoroacetonitrile under basic conditions. This reaction leads to the formation of 3-(trifluoromethyl)isoquinoline, which can then be brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Bromo-3-(trifluoromethyl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form isoquinoline N-oxides or reduction to form dihydroisoquinolines.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium amide, thiourea, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid and reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are used under mild conditions to facilitate the coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinolines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include isoquinoline N-oxides and dihydroisoquinolines.
Coupling Reactions: Products include biaryl compounds with trifluoromethyl groups.
科学研究应用
6-Bromo-3-(trifluoromethyl)isoquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinolines.
Materials Science: It is used in the development of organic electronic materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 6-Bromo-3-(trifluoromethyl)isoquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand by binding to specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological targets .
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)isoquinoline: Lacks the bromine atom at the 6th position.
6-Bromoisoquinoline: Lacks the trifluoromethyl group at the 3rd position.
6-Fluoro-3-(trifluoromethyl)isoquinoline: Contains a fluorine atom instead of a bromine atom at the 6th position.
Uniqueness
6-Bromo-3-(trifluoromethyl)isoquinoline is unique due to the presence of both the bromine atom and the trifluoromethyl group, which confer distinct chemical and biological properties. The bromine atom can participate in halogen bonding, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These features make the compound valuable in various scientific research applications.
属性
IUPAC Name |
6-bromo-3-(trifluoromethyl)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-2-1-6-5-15-9(10(12,13)14)4-7(6)3-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRQYRLWPZRVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
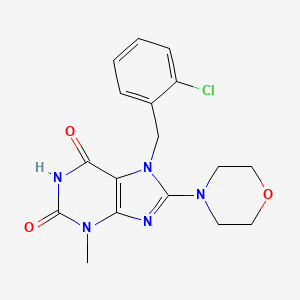
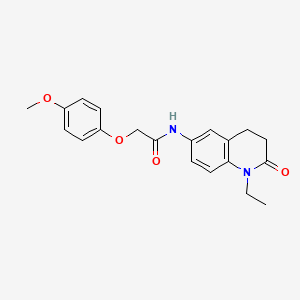
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-tosylpropanamide hydrochloride](/img/structure/B2978372.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2978373.png)
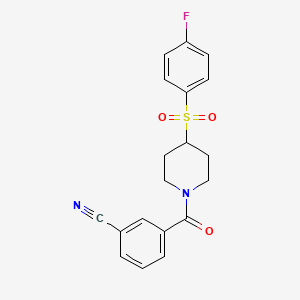
![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B2978375.png)
![3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B2978378.png)
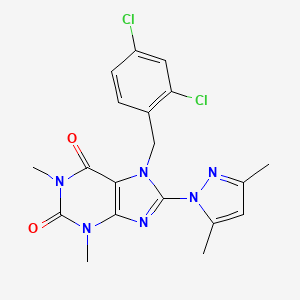
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2978382.png)
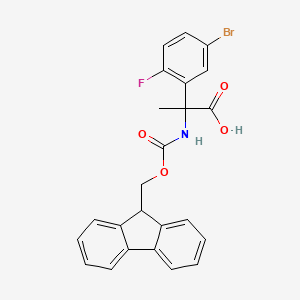
![N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2978386.png)
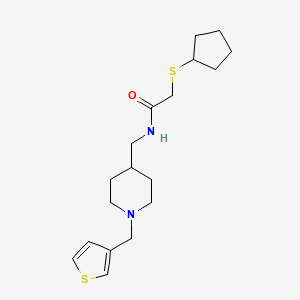
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B2978392.png)
